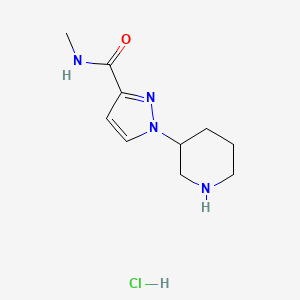

N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride

Description

N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-carboxamide derivative characterized by a piperidine moiety substituted at the 3-position and an N-methyl carboxamide group. The compound’s 2D structure includes a pyrazole ring linked to a piperidine scaffold, with a carboxamide group at the 3-position of the pyrazole. Its molecular formula is C10H17ClN4O, with a molecular weight of 244.73 g/mol (calculated from and ). The hydrochloride salt enhances its solubility in polar solvents. Predicted collision cross-section (CCS) values for various adducts range from 148.2 Ų ([M+H]+) to 157.1 Ų ([M+Na]+), suggesting moderate molecular compactness . No literature or patent data are currently available for this compound, limiting insights into its pharmacological or industrial applications .

Properties

IUPAC Name |

N-methyl-1-piperidin-3-ylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-11-10(15)9-4-6-14(13-9)8-3-2-5-12-7-8;/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDANLDRQSYRXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1803602-16-5

- Molecular Formula : C10H16N4O·HCl

- Molecular Weight : 244.72 g/mol

The structural formula can be represented as follows:

This compound exhibits a range of biological activities primarily through its interaction with various enzyme systems and receptors. Research indicates that compounds with similar pyrazole structures often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound has been studied for its potential as an anticancer agent by inhibiting specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Biological Activities

The compound demonstrates several key biological activities:

- Antiparasitic Activity : Studies have shown that modifications on the pyrazole ring, such as the N-methyl substitution, significantly enhance antiparasitic activity. For instance, related compounds have shown EC50 values as low as 0.064 μM against certain parasites, indicating high potency .

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties against bacterial strains such as E. coli and S. aureus. The presence of the piperidine moiety is believed to enhance this activity .

- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties, showing efficacy comparable to established anti-inflammatory drugs such as indomethacin in various animal models .

- CNS Activity : The piperidine component may also contribute to central nervous system effects, making it a candidate for further studies in neuropharmacology.

Study 1: Antiparasitic Efficacy

A study published in PubMed Central examined the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The findings indicated that the N-methyl group was essential for maintaining high antiparasitic activity, with certain derivatives achieving EC50 values below 0.050 μM against target parasites .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the piperidine moiety enhancing the overall antimicrobial effect. This study highlighted the importance of the amide linkage in contributing to the observed biological activity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H17ClN4O

- Molecular Weight : 244.72 g/mol

- CAS Number : 1803602-16-5

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Medicinal Chemistry Applications

N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride has been investigated for its role in drug development, particularly in the following areas:

-

Neuropharmacology :

- The compound has been studied for its interaction with cannabinoid receptors, specifically the CB1 receptor. Research indicates that it may serve as a potential antagonist to mitigate the side effects associated with CB1 receptor antagonism, such as anxiety and depression .

- A study demonstrated that combining this compound with mGlu5 receptor antagonists could effectively reduce food intake while minimizing anxiety-related side effects, suggesting its utility in obesity treatment strategies .

-

Anti-inflammatory and Analgesic Properties :

- Derivatives of pyrazole compounds have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound may exhibit similar properties, making it a candidate for treating inflammatory diseases .

- The analgesic potential of this compound has been explored in various models, indicating effectiveness in pain relief comparable to standard analgesics.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Neuroprotective | Moderate | |

| Anti-inflammatory | Significant | |

| Analgesic | Comparable to standard analgesics |

Notable Research Findings

- Neuroprotective Effects :

- Combination Therapies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole-carboxamide derivatives, many of which target cannabinoid receptors (CB1/CB2) or exhibit neuromodulatory activity. Below is a detailed comparison with structurally related compounds:

Key Research Findings

Receptor Selectivity :

- Pyrazole-carboxamide derivatives like rimonabant () and compound 19b () exhibit high CB1 receptor affinity, but their substituents dictate selectivity. For example, rimonabant’s dichlorophenyl groups enhance CB1 binding, while compound 19b ’s chlorophenyl substituents confer peripheral selectivity .

- In contrast, This compound lacks halogenated aromatic groups, which are critical for CB1/CB2 interactions .

Pharmacological Potential: Rimonabant and SR144528 () demonstrate that piperidine-linked pyrazoles can modulate cAMP pathways via CB1/CB2 coupling, but these effects depend on substituents like chlorophenyl or trifluoromethyl groups . However, its piperidine moiety could enable interactions with other GPCRs (e.g., sigma or opioid receptors), though this remains speculative without experimental data .

Synthetic Feasibility :

Preparation Methods

Pyrazole Ring Construction and Ester Formation

The pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For example, ethyl pyrazole-3-carboxylate derivatives can be prepared by reacting appropriate hydrazines with α,β-unsaturated esters or diketones under controlled conditions.

Conversion to Carboxamide

The ester intermediate is converted to the carboxamide by aminolysis using methylamine or an N-methyl amine source. This step often involves refluxing the ester with methylamine in a suitable solvent such as methanol or ethanol to yield the N-methyl carboxamide derivative.

Formation of the Hydrochloride Salt

The free base of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethereal hydrogen chloride or HCl in an organic solvent. This step enhances the compound's crystallinity, stability, and water solubility.

Representative Experimental Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyrazole ester precursor + methylamine in methanol, reflux | Aminolysis of ester to N-methyl carboxamide |

| 2 | N-1 substituted pyrazole intermediate + 3-piperidinyl reagent, base, solvent (e.g., DMF), heat | N-alkylation or amination to introduce piperidin-3-yl group |

| 3 | Resulting free base + HCl in ethereal solution | Formation of hydrochloride salt by acid-base reaction |

| 4 | Isolation by filtration or crystallization | Purification of hydrochloride salt |

Analytical and Research Findings

- The hydrochloride salt form exhibits improved physicochemical properties compared to the free base, including enhanced solubility and stability.

- The reaction yields and purity depend significantly on the choice of solvent, temperature, and reaction time during the amination and salt formation steps.

- Potassium hydroxide or other bases are sometimes employed to adjust pH during intermediate steps to optimize conversion rates.

- The synthetic route is amenable to scale-up, as demonstrated in patent disclosures focusing on pyrazole-3-carboxamide derivatives with various substitutions.

Data Table: Key Physicochemical Parameters of this compound

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes, such as condensation reactions, cyclization, and salt formation. For example, analogous compounds like O-1302 and SR141716 were synthesized using 1,5-diarylpyrazole core templates via sequential alkylation, amidation, and acidification steps . Key parameters include solvent choice (e.g., acetonitrile for amide coupling), temperature control to avoid side reactions, and purification via recrystallization or column chromatography. NMR and LCMS are critical for verifying intermediate structures and purity .

Q. How can researchers confirm the structural integrity of the piperidine-pyrazole moiety in this compound?

- Methodological Answer : Advanced spectroscopic techniques are essential:

- 1H-NMR : Signals for the piperidine ring (δ 1.4–3.0 ppm for axial/equatorial protons) and pyrazole protons (δ 6.3–7.5 ppm) should align with calculated splitting patterns. For example, pyrazole protons in similar compounds show distinct singlet or doublet peaks depending on substitution .

- LCMS/HPLC : Monitor molecular ion peaks ([M+H]+) and retention times to confirm molecular weight and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, general precautions for hydrochloride salts include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Sealed containers in dry, ventilated areas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). For example, variations in receptor-binding affinity could stem from protonation states of the piperidine nitrogen under different pH levels. Use controlled buffer systems (e.g., PBS at pH 7.4) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for improving the compound’s solubility in aqueous media without compromising stability?

- Methodological Answer : Solubility enhancement can be achieved via:

- Co-solvent systems : Ethanol/water mixtures (up to 20% v/v) for in vitro studies.

- Salt modification : Exchange hydrochloride with trifluoroacetate or mesylate salts for improved solubility .

- Cyclodextrin complexation : β-cyclodextrin inclusion complexes for in vivo applications .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding poses of the piperidine-pyrazole scaffold in receptor active sites.

- QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data to prioritize synthetic targets .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS.

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.